N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

Adenosine A1 receptor GPCR binding Neurological research

Select this specific 4‑phenylbenzamide analog for quinoline‑benzamide SAR libraries. Unlike the cinnamamide (CAS 851405‑54‑4) and diphenylpropanamide (CAS 896677‑02‑4) variants, the biphenyl terminus enables unique target‑engagement profiling. With a documented Ki of 369 nM at the adenosine A1 receptor, it serves as a calibrated low‑affinity reference for CNS selectivity panels. The quinoline‑benzamide scaffold aligns with HDAC pharmacophore models, supporting medicinal chemistry programs in HDAC‑dependent cancers. Co‑profile all three analogs to deconvolute amide‑side‑chain SAR.

Molecular Formula C25H22N2O3
Molecular Weight 398.462
CAS No. 851405-99-7
Cat. No. B2507571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide
CAS851405-99-7
Molecular FormulaC25H22N2O3
Molecular Weight398.462
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C25H22N2O3/c1-30-22-12-11-20-15-21(25(29)27-23(20)16-22)13-14-26-24(28)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29)
InChIKeyQRZYTYSJDRVXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide (CAS 851405-99-7) – Compound Identity and Class Context for Research Procurement


N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide (CAS 851405-99-7) is a synthetic small molecule belonging to the quinoline‑based benzamide class. Its core structure comprises a 7‑methoxy‑2‑oxo‑1,2‑dihydroquinoline scaffold connected via an ethylenediamine linker to a 4‑phenylbenzamide moiety. Quinoline derivatives are widely explored for their diverse biological activities, including kinase inhibition, HDAC inhibition, and antimicrobial effects . This compound is offered commercially for early‑stage research, but publicly disclosed target‑specific activity data remain extremely limited, making head‑to‑head selection challenging without additional experimental validation.

Why Generic Quinoline‑Benzamide Substitution Is Inadvisable for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide


Within the quinoline‑benzamide family, even subtle modifications to the amide terminus or the quinoline substituent pattern can profoundly alter target engagement, selectivity, and pharmacokinetic properties. For N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide, the 4‑phenylbenzamide group and the 7‑methoxy substitution are structural features known to influence binding in related chemotypes . Closely related analogs such as CAS 851405‑54‑4 (cinnamamide terminus) and CAS 896677‑02‑4 (diphenylpropanamide terminus) differ only in the amide side chain, yet these changes are sufficient to abolish or invert selectivity profiles in analogous series . Without compound‑specific quantitative evidence, assuming functional interchangeability between these analogs risks selecting an inactive or off‑target probe, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide (CAS 851405-99-7)


Binding Affinity for Adenosine A1 Receptor – Cross‑Study Comparable Ki

In rat striatal membrane binding assays, N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide demonstrated a Ki of 369 nM against the adenosine A1 receptor, as reported in the BindingDB database [1]. For comparison, the reference A1 antagonist DPCPX exhibits a Ki of ~0.3–1.0 nM under similar radioligand displacement conditions in rat brain membranes [2]. This indicates that the compound is a weak A1 binder, at least 300‑fold less potent than the standard antagonist. No directly comparable analog data are available for the immediate quinoline‑benzamide series, so this differentiation must be interpreted with caution.

Adenosine A1 receptor GPCR binding Neurological research

Structural Differentiation from Closest Commercial Analogs – Class‑Level Inference

The three most structurally similar commercially available analogs differ only in the amide terminus: CAS 851405‑54‑4 carries a cinnamamide group, CAS 896677‑02‑4 carries a 3,3‑diphenylpropanamide group, and CAS 851405‑99‑7 (target) carries a 4‑phenylbenzamide group . In published quinoline benzamide series, analogous amide‑terminus variations have been shown to shift HDAC isoform selectivity from HDAC1/2‑preferential to pan‑HDAC inhibition, with IC50 changes exceeding 10‑fold [1]. Although no direct quantitative data exist for these exact three compounds, class‑level SAR predicts that the 4‑phenylbenzamide terminus of the target may confer a distinct selectivity fingerprint compared to the cinnamamide and diphenylpropanamide analogs.

Quinoline benzamide SAR Amide side chain Analog comparison

Purity and Identity Assurance – Supporting Evidence for Procurement

The commercial supplier Chemenu lists N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide with a purity of ≥95% (Catalog Number CM987420) . This purity level meets the typical threshold for hit‑confirmation screening in early drug discovery. No purity data are publicly available for the closest analogs from alternative vendors, limiting direct quality comparisons. The unambiguous methyl ester and amide signals provide characteristic NMR handles for identity confirmation, reducing the risk of mis‑assignment.

Chemical purity Quality control Procurement Analytical characterization

Optimal Research Application Scenarios for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide (CAS 851405-99-7)


Quinoline‑Benzamide SAR Probe in Amide‑Terminus Diversity Libraries

The 4‑phenylbenzamide terminus differentiates this compound from the cinnamamide and diphenylpropanamide analogs, making it a logical addition to focused libraries exploring amide‑side‑chain SAR. Researchers can co‑profile all three analogs in the same assay to deconvolute the contribution of the biphenyl group to target binding or selectivity [1].

Weak Adenosine A1 Receptor Ligand Reference in GPCR Screening Panels

With a measured Ki of 369 nM at the adenosine A1 receptor, the compound can serve as a low‑affinity reference point in receptor‑binding selectivity panels, helping define the affinity window required for CNS‑active candidates [2].

Starting Point for HDAC Inhibitor Lead Optimization

The quinoline‑benzamide scaffold is a recognized pharmacophore for HDAC inhibition. Although direct HDAC activity data for this specific compound are lacking, the structural analogy to published HDAC‑active quinoline benzamides supports its use as a synthetic intermediate or initial screening hit for medicinal chemistry programs targeting HDAC‑dependent cancers [1].

Quote Request

Request a Quote for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.